molecular formula C18H25BN2O4 B12095552 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12095552
M. Wt: 344.2 g/mol
InChI Key: FHHBVBZHPDTTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER is a boronic ester derivative that plays a significant role in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a crucial building block in various chemical reactions, especially in the field of medicinal chemistry.

Preparation Methods

The synthesis of 1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER typically involves the borylation of 1-BOC-4-azaindole. This process can be catalyzed by a rhodium catalyst, with bis(neopentyl glycolato)diboron (nepB-Bnep) serving as the borylation reagent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.

Mechanism of Action

The mechanism of action of 1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group plays a crucial role in stabilizing the intermediate complexes, facilitating efficient reaction pathways.

Comparison with Similar Compounds

1-BOC-4-AZAINDOLE-3-BORONIC ACID PINACOL ESTER is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and the types of molecules they can form.

Properties

Molecular Formula

C18H25BN2O4

Molecular Weight

344.2 g/mol

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-12(14-13(21)9-8-10-20-14)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3

InChI Key

FHHBVBZHPDTTTE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2N=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.